1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS: 2097888-24-7) is a heterocyclic compound with a molecular formula of C₁₄H₁₈N₄O₃S and a molecular weight of 322.38 g/mol . Its structure features a pyrrolidine-2,5-dione core linked to an azetidine ring via a methyl group. The compound’s SMILES notation (CCCc1nnsc1C(=O)N1CC(C1)CN1C(=O)CCC1=O) highlights its complex connectivity .
Currently, it is cataloged under BK82408 for research purposes, priced at $8/1g, with availability in multiple quantities .
Properties
IUPAC Name |
1-[[1-(4-propylthiadiazole-5-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-2-3-10-13(22-16-15-10)14(21)17-6-9(7-17)8-18-11(19)4-5-12(18)20/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWJIPFVBDOLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a compound that has garnered interest due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure
The compound consists of a pyrrolidine core linked to an azetidine moiety that incorporates a thiadiazole functional group. The presence of these structural features is believed to contribute to its biological efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative I | MCF-7 (Breast Cancer) | 0.28 | G2/M phase arrest |
| Thiadiazole Derivative II | HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |
| Thiadiazole Derivative III | HL-60 (Leukemia) | 10.10 | Induction of apoptosis |
These findings suggest that the incorporation of thiadiazole into the molecular structure enhances cytotoxicity against cancer cells through various mechanisms including cell cycle arrest and apoptosis induction .
The biological activity of the compound can be attributed to its ability to inhibit specific protein targets involved in cancer progression. For example, 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione may act as a kinase inhibitor, disrupting signaling pathways that promote tumor growth. The structural modifications in the thiadiazole ring are crucial for optimizing its interaction with target proteins.
Case Studies
A notable study investigated the effects of various thiadiazole derivatives on cancer cell viability. The research demonstrated that substituents on the thiadiazole ring significantly influenced the anticancer activity:
- Study on MCF-7 Cells : The introduction of a benzyl moiety in place of a phenyl group resulted in enhanced cytotoxicity (IC50 = 2.32 µg/mL), indicating a structure-activity relationship where lipophilicity plays a critical role in biological efficacy .
- Mechanistic Insights : The study also reported that certain derivatives could down-regulate key proteins involved in metastasis and angiogenesis, such as MMP2 and VEGFA, further supporting their potential as therapeutic agents against cancer .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
This compound shares the pyrrolidine-2,5-dione backbone but diverges in functionalization. Instead of the thiadiazole-azetidine group, it features an 11-sulfanylundecanoyloxy chain, enabling thiol-mediated conjugation (e.g., with polyethyleneimine (PEI) for polymer synthesis) .
- The long aliphatic chain facilitates solubility in tetrahydrofuran (THF) and covalent bonding with amines or polymers .
Fipronil and Ethiprole (Pesticide Analogues)
The 4-propyl-1,2,3-thiadiazole group in the target compound resembles the trifluoromethylpyrazole core in fipronil (CAS: 120068-37-3) and ethiprole (CAS: 181587-01-9), both insecticides targeting GABA receptors .
- Key Similarities: Presence of sulfur-containing heterocycles (thiadiazole vs. sulfinylpyrazole). Potential for disrupting insect nervous systems.
- Key Differences :
Pyrazon (5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone)
Its pyridazinone core contrasts with the pyrrolidine-2,5-dione system, underscoring the target’s uniqueness .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
